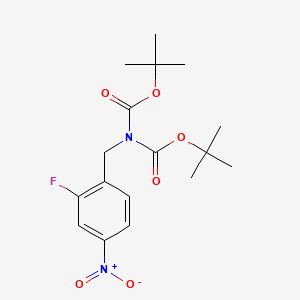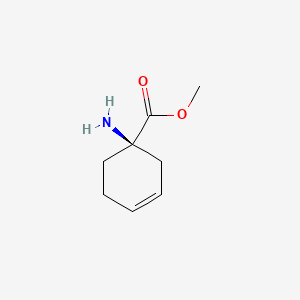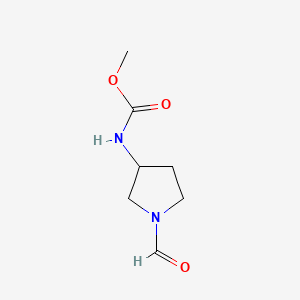
Methyl (1-formylpyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1-formylpyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C7H12N2O3 It is a derivative of carbamic acid and contains a pyrrolidine ring with a formyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-formylpyrrolidin-3-yl)carbamate typically involves the reaction of pyrrolidine with formic acid and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The intermediate then reacts with methyl isocyanate to yield this compound.
Pyrrolidine: reacts with to form the intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1-formylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the hydroxymethyl derivative.
Substitution: The major products are the substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Methyl (1-formylpyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl (1-formylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted. The formyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the formyl group.
Ethyl (1-formyl-3-pyrrolidinyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
N-Formylpyrrolidine: Lacks the carbamate group but contains the formyl group and pyrrolidine ring.
Uniqueness
Methyl (1-formylpyrrolidin-3-yl)carbamate is unique due to the presence of both the formyl and carbamate groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
184107-58-2 |
|---|---|
Fórmula molecular |
C7H12N2O3 |
Peso molecular |
172.184 |
Nombre IUPAC |
methyl N-(1-formylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C7H12N2O3/c1-12-7(11)8-6-2-3-9(4-6)5-10/h5-6H,2-4H2,1H3,(H,8,11) |
Clave InChI |
VZFJQUBNKOXVBV-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1CCN(C1)C=O |
Sinónimos |
Carbamic acid, (1-formyl-3-pyrrolidinyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


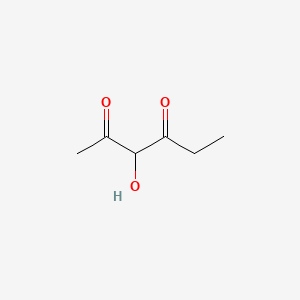
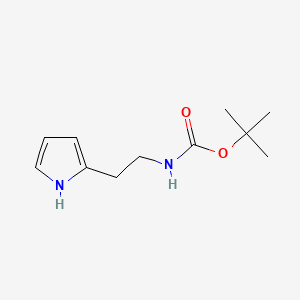
![[1,1/'-BIPHENYL]-4-ETHANIMIDAMIDE, N-HYDROXY](/img/new.no-structure.jpg)
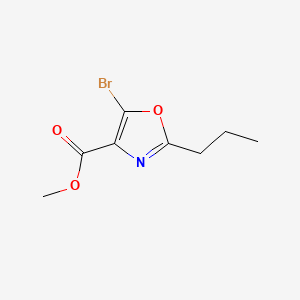
![2-[(2S,5S)-5-Methyl-2-oxido-1,2,3-oxathiazolidin-3-yl]pyridine](/img/structure/B573980.png)
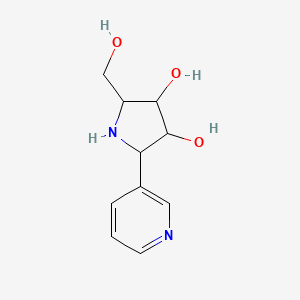
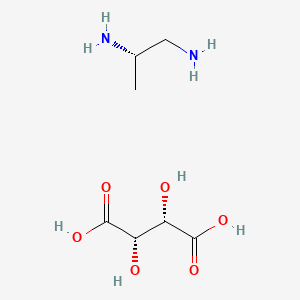
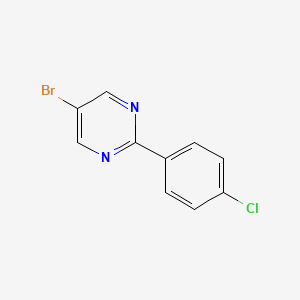
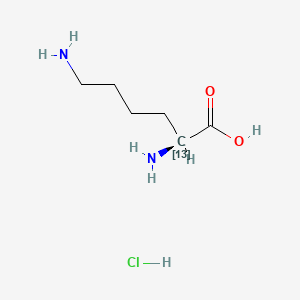
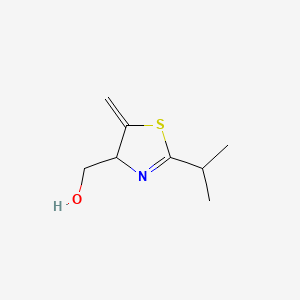
![4h-isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrazine](/img/structure/B573989.png)
